molecular formula C13H17NO2 B14870076 1-Benzyl-5-hydroxyazepan-2-one

1-Benzyl-5-hydroxyazepan-2-one

Cat. No.: B14870076
M. Wt: 219.28 g/mol
InChI Key: AKXWWZCHRBSRCY-UHFFFAOYSA-N
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Description

1-Benzyl-5-hydroxyazepan-2-one is an organic compound with the molecular formula C13H17NO2. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The compound features a benzyl group attached to the nitrogen atom and a hydroxyl group at the fifth position of the azepane ring. This structure imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-hydroxyazepan-2-one can be synthesized through several methods. One common approach involves the reaction of benzylamine with a suitable azepanone precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or reduction to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-hydroxyazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.

    Reduction: Formation of benzyl alcohol or other reduced derivatives.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

1-Benzyl-5-hydroxyazepan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-hydroxyazepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

    1-Benzyl-5-bromoindolin-2-one: Shares a benzyl group but differs in the core structure and functional groups.

    1-Benzyl-1H-1,2,3-triazole: Contains a triazole ring instead of an azepane ring.

    1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylate: Features a triazole ring with additional functional groups.

Uniqueness: 1-Benzyl-5-hydroxyazepan-2-one is unique due to its specific azepane ring structure and the presence of both benzyl and hydroxyl groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-benzyl-5-hydroxyazepan-2-one

InChI

InChI=1S/C13H17NO2/c15-12-6-7-13(16)14(9-8-12)10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2

InChI Key

AKXWWZCHRBSRCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(CCC1O)CC2=CC=CC=C2

Origin of Product

United States

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